2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyridopyrimidine core, and a thiazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C24H22ClN5O2S2 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN5O2S2/c1-15-5-4-8-30-20(15)26-21(18(22(30)31)14-19-23(32)27(2)24(33)34-19)29-11-9-28(10-12-29)17-7-3-6-16(25)13-17/h3-8,13-14H,9-12H2,1-2H3/b19-14- |
InChI Key |
PNVFUMBYIWUAGY-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core pyridopyrimidine structure, followed by the introduction of the piperazine and thiazolidinone groups. Typical reaction conditions might include:
Condensation reactions: to form the pyridopyrimidine core.
Nucleophilic substitution: to introduce the piperazine ring.
Cyclization reactions: to form the thiazolidinone moiety.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the sulfur atom in the thiazolidinone ring.
Reduction: Possible at the carbonyl groups.
Substitution: Likely at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with different substituents on the aromatic or piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar compounds might include other pyridopyrimidine derivatives or thiazolidinone-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
